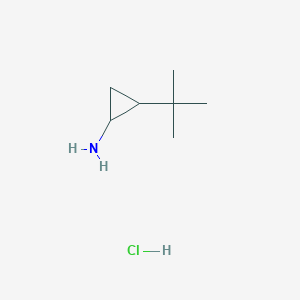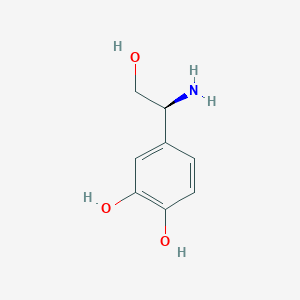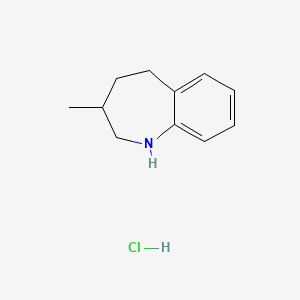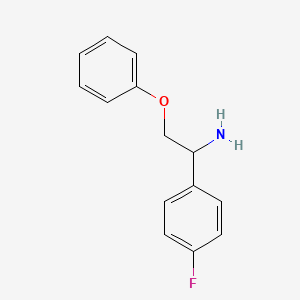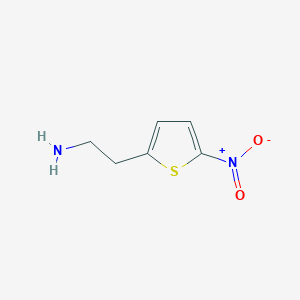
2-(5-Nitrothiophen-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitrothiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitro group at the 5-position of the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrothiophen-2-yl)ethan-1-amine typically involves multiple steps:
Nitration of Thiophene: Thiophene is nitrated to introduce a nitro group at the 5-position, forming 5-nitrothiophene.
Formylation: The nitrothiophene undergoes formylation to produce 5-nitrothiophene-2-carbaldehyde.
Reductive Amination: The carbaldehyde is then subjected to reductive amination with ethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitrothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Coupling Reactions: The amine group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens and acids are used for electrophilic substitution.
Coupling Reactions: Reagents like boronic acids and palladium catalysts are used in Suzuki coupling reactions.
Major Products
Reduction: 2-(5-Aminothiophen-2-yl)ethan-1-amine.
Substitution: Various substituted thiophene derivatives.
Coupling: Complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitrothiophen-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is explored for use in organic electronic materials due to its conjugated system.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions.
Wirkmechanismus
The mechanism of action of 2-(5-Nitrothiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. This compound can modulate enzyme activity and affect cellular pathways, making it useful in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Thiophen-2-yl)ethan-1-amine: Lacks the nitro group, making it less reactive.
2-(5-Aminothiophen-2-yl)ethan-1-amine: The reduced form of 2-(5-Nitrothiophen-2-yl)ethan-1-amine.
2-(5-Bromothiophen-2-yl)ethan-1-amine: Contains a bromine atom instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and an amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H8N2O2S |
|---|---|
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
2-(5-nitrothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H8N2O2S/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H,3-4,7H2 |
InChI-Schlüssel |
UFHRIVHCKJIQKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


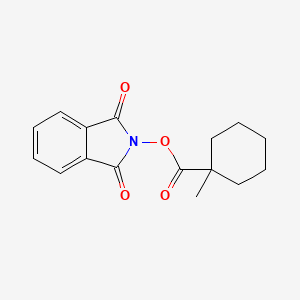
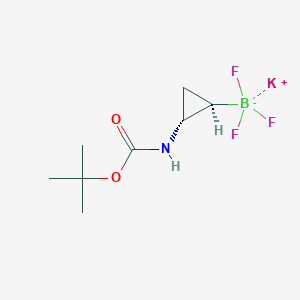
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
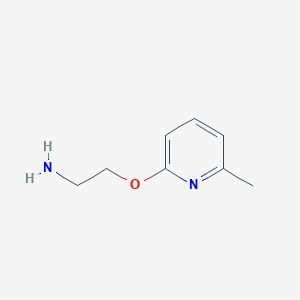
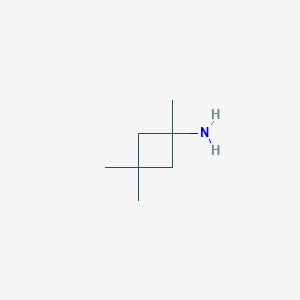
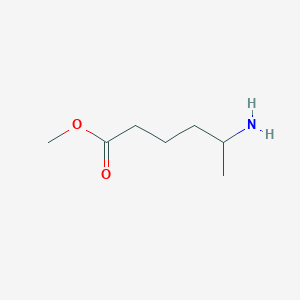
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
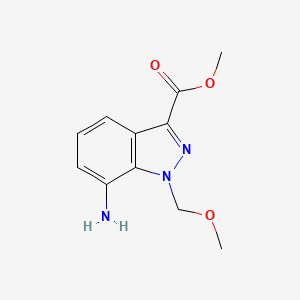
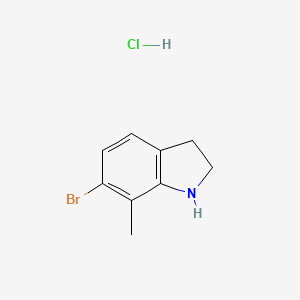
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
